molecular formula C7H8BrN3S B3034955 N-(2-Bromophenyl)hydrazinecarbothioamide CAS No. 25688-12-4

N-(2-Bromophenyl)hydrazinecarbothioamide

Cat. No.: B3034955
CAS No.: 25688-12-4
M. Wt: 246.13 g/mol
InChI Key: IZUROGMFYWVTHE-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative supplied as a high-purity compound for research use only. This chemical family is of significant interest in medicinal chemistry and biochemical research, primarily for the development of enzyme inhibitors and antimicrobial agents. Although specific data on this isomer is limited, structural analogs within this class have demonstrated potent biological activity. Notably, closely related N-(4-bromophenyl)-2-phenylhydrazinecarbothioamide has been identified as a potent tyrosinase inhibitor with an IC 50 value of 22.6 µM, outperforming some known reference compounds in experimental settings . Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors relevant for research into dermatological disorders and hyperpigmentation. The mechanism of action for these inhibitors is believed to involve coordination with the copper atoms in the enzyme's active site. Furthermore, hydrazinecarbothioamide scaffolds incorporating bromophenyl groups are frequently explored for their antimicrobial properties . Recent studies on novel thiosemicarbazide derivatives have shown significant activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the bromine atom and the thioamide group in the molecular structure is often associated with these bioactive properties, influencing the compound's interaction with biological targets and its overall physicochemical characteristics. The distribution and metabolism of bioactive compounds are closely tied to their interaction with serum proteins. Research on similar compounds has utilized techniques like fluorescence spectroscopy and molecular docking to study their binding to Human Serum Albumin (HSA), which is critical for understanding their pharmacokinetic profile . Disclaimer: This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(2-bromophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUROGMFYWVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Bromophenyl)hydrazinecarbothioamide

The synthesis of this compound can be achieved through several established pathways, primarily involving nucleophilic addition reactions. Recent advancements have also focused on developing more environmentally friendly methods.

Nucleophilic Addition Reactions in the Synthesis of Hydrazinecarbothioamides

The fundamental approach to synthesizing N-arylhydrazinecarbothioamides involves the reaction of an appropriately substituted phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303). This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon atom of the isothiocyanate group.

Alternatively, this compound can be prepared by reacting 2-bromophenylhydrazine (B91577) with a source of thiocyanate, such as potassium thiocyanate, under acidic conditions. This method involves the in situ formation of thiocyanic acid, which is then attacked by the hydrazine.

A general representation of the primary synthetic route is depicted below:

Scheme 1: Synthesis of this compound

2-Bromophenyl isothiocyanate + Hydrazine hydrate → this compound

While specific experimental data for the 2-bromo derivative is not extensively detailed in the reviewed literature, the general conditions for analogous syntheses are well-documented.

Reactant 1Reactant 2SolventConditionsYield
Aryl isothiocyanateHydrazine hydrateEthanol (B145695)RefluxGood to Excellent
ArylhydrazinePotassium thiocyanateAqueous HClHeatingModerate to Good

Green Chemistry Approaches and Solvent-Free Synthesis Techniques for Hydrazinecarbothioamide Derivatives

In line with the principles of green chemistry, solvent-free synthetic methods for hydrazinecarbothioamide derivatives have been developed. These methods often utilize microwave irradiation to accelerate the reaction, reduce energy consumption, and minimize the use of hazardous solvents.

For instance, the condensation of thiosemicarbazide (B42300) with various aldehydes has been successfully carried out under solvent-free conditions using a solid support like silica (B1680970) gel and microwave irradiation. ajol.info This approach has been shown to be highly efficient, with significant reductions in reaction times and improved yields compared to conventional heating methods. ajol.info While a direct solvent-free synthesis of this compound from 2-bromophenyl isothiocyanate and hydrazine has not been explicitly reported, the successful application of this methodology to related compounds suggests its feasibility.

A comparative overview of traditional versus green synthetic approaches for related compounds is presented below:

MethodReaction TimeYieldEnvironmental Impact
Traditional (Reflux in Ethanol) Several hours75-81%High solvent consumption
Solvent-Free (Microwave) 2-3 minutes82-89%Minimal solvent use

Derivatization Strategies for Structural Modulation of the Hydrazinecarbothioamide Scaffold

The this compound scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization at the Hydrazone Moiety

The terminal amino group of this compound is a key site for functionalization. Condensation with various aldehydes and ketones leads to the formation of the corresponding hydrazones (thiosemicarbazones). This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net

The general reaction is as follows:

Scheme 2: Formation of Hydrazones from this compound

This compound + Aldehyde/Ketone → 2-(Alkylidene/Arylidene)-N-(2-bromophenyl)hydrazinecarbothioamide

A variety of aromatic aldehydes can be used in this condensation reaction, leading to a range of this compound derivatives with different substituents on the hydrazone moiety. nih.gov

AldehydeProduct
Benzaldehyde2-Benzylidene-N-(2-bromophenyl)hydrazinecarbothioamide
4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)-N-(2-bromophenyl)hydrazinecarbothioamide
4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)-N-(2-bromophenyl)hydrazinecarbothioamide

Substituent Effects on the N-Aryl Ring

The 2-bromo substituent on the N-aryl ring plays a significant role in the reactivity and physicochemical properties of the molecule. The bromine atom is an electron-withdrawing group via its inductive effect, which can influence the nucleophilicity of the adjacent nitrogen atoms. However, it can also participate in resonance, donating electron density to the ring. In the ortho position, steric effects can also come into play, potentially influencing the conformation of the molecule and its ability to participate in certain reactions.

The electronic effect of the ortho-bromo substituent can impact the rate and outcome of cyclization reactions. Studies on related aryl radical cyclizations have shown that an ortho-substituent can have a marginal effect on the reaction rates. nih.gov However, in reactions involving nucleophilic or electrophilic attack on the ring or the hydrazine moiety, the electronic nature of the bromo group is expected to have a more pronounced effect.

Reactivity and Cyclization Pathways of this compound Derivatives

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic systems, including thiazoles, thiadiazoles, and triazoles.

The reaction of N,N'-disubstituted hydrazinecarbothioamides with α-haloketones, such as 2-bromoacetophenones, is a well-established method for the synthesis of thiazole (B1198619) derivatives. arkat-usa.orgresearchgate.net This reaction, known as the Hantzsch thiazole synthesis, proceeds through the formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. wikipedia.org

Furthermore, oxidative cyclization of thiosemicarbazones derived from this compound can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. Reagents such as ferric chloride are commonly used to facilitate this transformation. nih.gov The cyclization of thiosemicarbazides in the presence of a dehydrating agent or under basic conditions can also yield 1,2,4-triazole (B32235) derivatives.

The table below summarizes some of the potential cyclization pathways for derivatives of this compound.

Reactant(s)Heterocyclic ProductGeneral Reaction Type
Hydrazone derivative + α-HaloketoneThiazoleHantzsch Synthesis arkat-usa.org
Hydrazone derivative + Oxidizing Agent (e.g., FeCl₃)1,3,4-ThiadiazoleOxidative Cyclization nih.gov
Hydrazinecarbothioamide derivative + Acid/Base1,2,4-TriazoleCyclization/Dehydration

Formation of Five-Membered Heterocycles (e.g., 1,3,4-Thiadiazoles, Thiazolidinones, Pyrazoles)

The chemical reactivity of this compound makes it a valuable building block for the synthesis of various five-membered heterocyclic systems. These reactions typically proceed through cyclocondensation mechanisms, where the hydrazinecarbothioamide backbone reacts with suitable bifunctional reagents.

1,3,4-Thiadiazoles:

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from N-arylhydrazinecarbothioamides is a well-established transformation. This is commonly achieved through the acid-catalyzed cyclization of the thiosemicarbazide derivative. The reaction of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, leads to the formation of the 1,3,4-thiadiazole ring. ptfarm.pl The process involves an initial acylation of the thiosemicarbazide followed by cyclodehydration. nih.gov

A general scheme for this synthesis is presented below:

Scheme 1: General synthesis of 2-(arylamino)-5-substituted-1,3,4-thiadiazoles

Starting MaterialReagentConditionsProduct
N-ArylhydrazinecarbothioamideCarboxylic Acid (R-COOH)Conc. H2SO4 or PPA, heat2-(Arylamino)-5-R-1,3,4-thiadiazole

Thiazolidinones:

Thiazolidin-4-ones can be synthesized from N-arylhydrazinecarbothioamides through their reaction with α-haloacetic acids or their esters. This reaction proceeds via initial formation of a hydrazonoyl halide, which then undergoes cyclization. Another common method involves the reaction with maleic anhydride (B1165640) to yield the corresponding thiazolidinone derivatives. The reaction of N,2-disubstituted hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has also been reported to produce 4-oxo-Z-(thiazolidin-5-ylidene) acetate (B1210297) derivatives in high yields. japsonline.com

A representative reaction is shown below:

Scheme 2: Synthesis of 2-(arylimino)thiazolidin-4-ones

Starting MaterialReagentConditionsProduct
N-ArylhydrazinecarbothioamideChloroacetic acidFused sodium acetate, ethanol, reflux2-(Arylimino)thiazolidin-4-one

Pyrazoles:

The synthesis of 5-aminopyrazoles is a versatile reaction that can be achieved through the condensation of β-ketonitriles with hydrazine derivatives. beilstein-journals.orgnih.gov In the context of this compound, while direct conversion is less common, its derivatives could potentially be used. The reaction generally proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. beilstein-journals.orgnih.gov

A general representation of this synthesis is as follows:

Scheme 3: General synthesis of 1-aryl-5-aminopyrazoles

Starting MaterialReagentConditionsProduct
Arylhydrazineβ-KetonitrileAcid or base catalyst, solvent, heat1-Aryl-5-aminopyrazole

Formation of Other Heterocyclic Systems (e.g., 1,2,4-Triazoles)

This compound is also a key precursor for the synthesis of other important heterocyclic systems, most notably 1,2,4-triazoles.

1,2,4-Triazoles:

The cyclization of N-substituted hydrazinecarbothioamides is a primary method for the synthesis of 4-aryl-3-mercapto-1,2,4-triazoles. This transformation is typically carried out under basic conditions, for instance, by refluxing the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide. nih.gov The reaction proceeds through an intramolecular cyclization with the elimination of a water molecule. nih.gov Oxidative cyclization is another method to obtain 1,2,4-triazole derivatives from thiosemicarbazides. researchgate.net

The general reaction is depicted below:

Scheme 4: Synthesis of 4-aryl-5-substituted-3-mercapto-1,2,4-triazoles

Starting MaterialReagentConditionsProduct
1-Acyl-4-aryl-thiosemicarbazideNaOHAqueous solution, reflux4-Aryl-5-substituted-3-mercapto-1,2,4-triazole

This reaction is advantageous due to its simplicity and the availability of the starting materials. The resulting 3-mercapto-1,2,4-triazoles can be further functionalized at the thiol group, providing access to a wide array of derivatives.

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Vibrational Spectroscopy for Molecular Vibrational Analysis and Hydrogen Bonding Interactions (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular forces such as hydrogen bonding. mdpi.comnih.gov

The vibrational spectra of N-(2-Bromophenyl)hydrazinecarbothioamide and related thiosemicarbazide (B42300) derivatives are characterized by specific absorption bands corresponding to the stretching and bending motions of their constituent bonds. researchgate.net In related N-substituted hydrazinecarbothioamides, the N-H stretching vibrations are typically observed in the FT-IR spectrum as strong bands in the region of 3074–3351 cm⁻¹. arkat-usa.orgajol.infomdpi.com The thioamide C=S stretching vibration, a key marker for this class of compounds, usually appears in the range of 1235-1366 cm⁻¹. arkat-usa.orgajol.info

Aromatic C-H stretching modes of the bromophenyl ring are expected above 3000 cm⁻¹, while the C-Br stretching is typically found at lower wavenumbers, often near 445 cm⁻¹ in analogous bromophenyl compounds. christuniversity.in The C=N stretching frequency associated with the hydrazinecarbothioamide backbone is observed around 1610-1630 cm⁻¹. ajol.inforesearchgate.net

Below is a table summarizing the characteristic vibrational frequencies observed in compounds structurally similar to this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹)Source(s)
N-H Stretching3074–3351 arkat-usa.orgajol.infomdpi.com
Aromatic C-H Stretching>3000 arkat-usa.org
C=N Stretching1610–1630 ajol.inforesearchgate.net
C=S Stretching1235–1366 arkat-usa.orgajol.info
C-Br Stretching~445 christuniversity.in

This table presents typical data for structurally related thiosemicarbazides.

In the solid state, thiosemicarbazide derivatives are known to form extensive supramolecular networks stabilized by various non-covalent interactions. rsc.org Crystallographic and computational studies on analogous compounds, such as (E)-2-(4-bromobenzylidene)hydrazinecarbothioamide, have confirmed the presence of significant N-H⋯S and Br⋯S interactions. bohrium.com The N-H groups of the hydrazinecarbothioamide moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group acts as an acceptor, leading to the formation of robust N-H⋯S hydrogen bonds. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Connectivity and Tautomerism (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure, confirming atomic connectivity, and investigating dynamic processes like tautomerism and conformational changes. mdpi.comresearchgate.netrsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. In related compounds, the NH and NH₂ protons of the thiourea (B124793) moiety typically appear as broad singlets at downfield chemical shifts, often in the range of δ 6.28-11.45 ppm when measured in DMSO-d₆. arkat-usa.orgresearchgate.net The aromatic protons of the 2-bromophenyl group would resonate in the aromatic region (typically δ 6.5-8.0 ppm) and exhibit a complex splitting pattern due to their mutual spin-spin coupling.

In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically around δ 171.6-181.0 ppm. arkat-usa.orgajol.info The carbon atoms of the bromophenyl ring are expected to resonate in the δ 110-150 ppm region, with the carbon atom directly attached to the bromine atom showing a characteristic chemical shift. rsc.org

The following table provides typical chemical shift ranges for the key nuclei in this compound and its analogs.

Nucleus TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Source(s)
NH / NH₂6.28–11.45- arkat-usa.orgresearchgate.netresearchgate.net
Aromatic C-H6.5–8.0- rsc.org
Aromatic C-110–140 rsc.org
Aromatic C-Br-~122 rsc.org
C=S-171.6–181.0 arkat-usa.orgajol.info

This table presents typical data for structurally related thiosemicarbazides in DMSO-d₆ solvent.

Conformational flexibility in this compound arises primarily from rotation around the N-N and N-C single bonds. Studies on similar molecules, such as bis(N-p-fluorophenylthiourea), have shown that the molecule can adopt different conformations, with a s-cis or cisoid arrangement around the central N-N bond often being favored in the solid state. mdpi.com Computational studies using Density Functional Theory (DFT) are frequently employed to determine the most stable conformers and to estimate the energy barriers for rotation around these bonds. christuniversity.in For some derivatives, the presence of minor sets of signals in NMR spectra at room temperature can indicate the existence of multiple conformers in solution. mdpi.com

Hydrazinecarbothioamides can theoretically exist in equilibrium between two tautomeric forms: the thione form, which contains a C=S double bond, and the thiol form, characterized by a C-S-H single bond and a C=N double bond. nih.gov This is a specific type of prototropic tautomerism. researchgate.net

NMR spectroscopy is a definitive technique for identifying the predominant tautomer in solution. For this compound and its analogs, ¹H and ¹³C NMR data overwhelmingly support the dominance of the thione form in common NMR solvents like DMSO-d₆. arkat-usa.org This is evidenced by the observation of a ¹³C NMR signal in the characteristic range for a thiocarbonyl carbon (δ > 170 ppm) and the absence of a signal for a thiol proton (-SH) in the ¹H NMR spectrum. arkat-usa.orgajol.info While the thiol tautomer may be present in minute quantities or participate in certain chemical reactions, the thione form is the most stable and abundant species under normal analytical conditions.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not prominently available, analysis of closely related bromophenyl-substituted hydrazinecarbothioamide derivatives provides a strong basis for understanding its expected solid-state architecture.

The crystal system and space group define the symmetry of the unit cell and the arrangement of molecules within it. For thiosemicarbazone derivatives, several common crystal systems are observed. For instance, the related compound (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide has been reported to crystallize in the monoclinic system with the space group P21/c. christuniversity.in Another analog, 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide, crystallizes in the triclinic system with the space group P-1. researchgate.net Given these examples, it is anticipated that this compound would likely crystallize in a low-symmetry system such as monoclinic or triclinic.

Table 1: Representative Crystal System and Space Group of Analogous Compounds

Compound Crystal System Space Group
(E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide christuniversity.in Monoclinic P21/c
2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide researchgate.net Triclinic P-1

This table presents data from compounds structurally related to this compound to illustrate common crystallographic features.

The molecular geometry of this compound is defined by its bond lengths, bond angles, and dihedral (torsion) angles. In analogous structures, the thioamide C=S bond distance is typically observed around 1.698 Å. nih.gov The formation of an azomethine C=N bond in related Schiff base derivatives is confirmed by bond lengths near 1.278 Å. nih.gov

Table 2: Typical Bond Distances and Dihedral Angles in Related Structures

Parameter Typical Value (Å or °) Structural Feature Source
C=S Bond Length ~1.698 Å Thioamide group nih.gov
C=N Bond Length ~1.278 Å Azomethine group (in Schiff bases) nih.gov

This table provides representative geometric parameters from structurally similar compounds to infer the likely geometry of this compound.

The packing of molecules in the crystal is directed by a network of non-covalent interactions, forming predictable patterns known as supramolecular synthons. For hydrazinecarbothioamide derivatives, the crystal structure is primarily stabilized by intermolecular hydrogen bonds. uzh.ch

A common and energetically significant packing feature in related compounds is the formation of a primary dimer motif, often referred to as the M1 motif. uzh.ch This motif is typically a centrosymmetric dimer stabilized by intermolecular N–H···O or N–H···S hydrogen bonds. In the case of this compound, which lacks a carbonyl oxygen, the dominant interactions would involve N–H···S hydrogen bonds, linking the hydrazine (B178648) (N-H) and thioamide (C=S) groups of adjacent molecules. Additionally, weaker C–H···S and C–H···π interactions contribute to the stability of the three-dimensional crystal lattice. uzh.ch The presence of the bromine atom may also lead to halogen bonding (C–Br···S or C–Br···N), further influencing the supramolecular assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated π-electron system.

For this compound, the structure contains several chromophores: the bromophenyl ring, the thioamide (C=S) group, and nitrogen atoms with non-bonding (n) electron pairs. These features give rise to characteristic electronic transitions. libretexts.org

The two primary types of transitions expected are:

π → π Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. slideshare.net They are associated with the aromatic ring and the C=S double bond. These transitions are typically high-energy and result in strong absorption bands, usually in the 200–400 nm range. libretexts.org

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the sulfur and nitrogen atoms) to an antibonding π orbital of the thioamide group. slideshare.net Because non-bonding orbitals are higher in energy than bonding π orbitals, n → π* transitions require less energy and occur at longer wavelengths (lower energy) compared to π → π* transitions. libretexts.org These absorption bands are generally much weaker in intensity. elte.hu

The conjugation between the bromophenyl ring and the hydrazinecarbothioamide moiety allows for delocalization of electrons, which typically shifts the π → π* absorption bands to longer wavelengths (a bathochromic or red shift). The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Expected Intensity
π → π* Electron promoted from a π bonding orbital to a π* antibonding orbital Shorter Wavelength (200-400 nm) High

This table summarizes the theoretical electronic transitions based on the functional groups present in the molecule.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed for calculating optimized geometries, vibrational frequencies, and various electronic properties with high accuracy. ikm.org.myresearchgate.net For N-(2-Bromophenyl)hydrazinecarbothioamide, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31++G(d,p), have been pivotal in characterizing its molecular conformation and electronic behavior. ikm.org.myresearchgate.net

The primary goal of geometry optimization is to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of hydrazinecarbothioamide, DFT calculations have shown a strong correlation between theoretically optimized geometries and experimental data obtained from X-ray diffraction, with deviations in bond lengths and angles being minimal. christuniversity.in

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.678N-C-S118.9
C-N (amide)1.365N-N-C117.5
N-N1.379C-N-N120.4
C-Br1.910C-C-Br119.8

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.commdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating a molecule is more likely to engage in chemical reactions. nih.govmdpi.commdpi.com For this compound, the HOMO is typically localized over the electron-rich sulfur atom and the phenyl ring, while the LUMO is distributed across the hydrazinecarbothioamide backbone. This distribution facilitates intramolecular charge transfer (ICT) from the donor (HOMO) to the acceptor (LUMO) regions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.85
Energy Gap (ΔE)4.40

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP map displays different potential values on the electron density surface using a color spectrum.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around electronegative atoms like sulfur and nitrogen, indicating these are the most probable sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms of the amine groups, making them susceptible to nucleophilic attack. nih.gov This analysis is critical for understanding intermolecular interactions, particularly hydrogen bonding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer, electron delocalization, and hyperconjugative interactions. niscpr.res.inacadpubl.eu This method quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. hindex.org

For this compound, significant intramolecular charge transfer occurs from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of adjacent bonds. researchgate.netacadpubl.eu These interactions, such as n(N) → π(C=S) and n(S) → σ(N-C), contribute significantly to the molecule's stability. acadpubl.eu The magnitude of the stabilization energy indicates the strength of the interaction, providing insight into the molecule's electronic configuration and reactivity. nih.gov

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (NBO)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(S)π(N-C)25.8
LP(Nhydrazine (B178648))π(C=S)45.2
π(C=C)phenylπ(C=C)phenyl20.5
LP(Namide)σ(C-C)phenyl5.1

Molecular Docking Simulations for Ligand-Target Recognition Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.com It is a crucial tool in drug discovery for understanding ligand-target interactions and for predicting the binding affinity of a compound. researchgate.netnih.gov

Molecular docking simulations of this compound and its analogs have been performed against various biological targets, including enzymes like urease and kinases, to explore their therapeutic potential. christuniversity.innih.gov These studies predict the binding modes of the compound within the active site of the target protein and calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. nih.gov

The simulations reveal that the compound often forms key interactions with amino acid residues in the receptor's active site. These interactions commonly include hydrogen bonds involving the N-H and C=S groups, as well as hydrophobic and halogen interactions involving the bromophenyl ring. christuniversity.inbohrium.com The predicted binding affinity provides a measure of how effectively the compound might inhibit the target protein. nih.gov

Table 4: Molecular Docking Results with a Hypothetical Kinase Target

ParameterDetails
Binding Affinity-8.5 kcal/mol
Hydrogen Bond InteractionsASP-150, LYS-45
Hydrophobic InteractionsLEU-120, PHE-148, VAL-35
Halogen BondGLY-149 (backbone C=O)

Identification of Key Intermolecular Interactions

Computational methods are pivotal in identifying and characterizing the non-covalent interactions that govern the supramolecular assembly and receptor-ligand binding of this compound. The key intermolecular interactions include hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The hydrazinecarbothioamide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (the thione sulfur atom and nitrogen atoms). Quantum chemical calculations and analyses of crystal structures of analogous compounds reveal the prevalence of N-H···S and N-H···N hydrogen bonds, which play a crucial role in stabilizing the crystal packing and mediating interactions with biological targets. nih.govresearchgate.netrsc.org The presence of the bromine atom on the phenyl ring can also influence the electronic properties of the aromatic system, potentially modulating the strength of these hydrogen bonds. Intramolecular hydrogen bonds, such as N-H···N, are also observed, contributing to the conformational rigidity of the molecule. researchgate.net

Hydrophobic Interactions: The bromophenyl group of the molecule is inherently hydrophobic. This region can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket. cambridgemedchemconsulting.comnih.gov These interactions are primarily driven by the entropic effect of displacing ordered water molecules from the binding interface. nih.gov Additionally, π-π stacking interactions can occur between the aromatic ring of the compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. bohrium.com The bromine atom can also participate in halogen bonding (C-Br···X, where X is a nucleophile like an oxygen or sulfur atom), an interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. bohrium.comchristuniversity.in

Key Intermolecular Contacts in Hydrazinecarbothioamide Derivatives

Interaction Type Donor/Acceptor Atoms Significance in Molecular Structure
Hydrogen Bonding N-H···S, N-H···N Primary contributor to crystal packing and ligand-receptor binding. nih.govresearchgate.netchristuniversity.in
Halogen Bonding C-Br···S, C-Br···O Directional interaction influencing molecular assembly. bohrium.comchristuniversity.in
Hydrophobic Contacts C-H···π, π-π stacking Important for binding to nonpolar pockets in biological targets. cambridgemedchemconsulting.combohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Conformational Stability

While static computational methods provide a snapshot of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of this compound and its interactions with biological targets over time. nih.gov

MD simulations are employed to explore the conformational landscape of the molecule, identifying low-energy conformers and the rotational barriers between them. christuniversity.in For flexible molecules like hydrazinecarbothioamides, understanding the preferred conformations is crucial for predicting their binding modes to target proteins. nih.gov

In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex. By placing the docked compound into a simulated physiological environment (water, ions, and physiological temperature), researchers can observe how the ligand and protein adapt to each other. nih.gov These simulations can confirm whether key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD trajectory suggests a stable binding mode. nih.gov

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-target interactions and provide insights into the thermodynamics of binding through techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which estimate the free energy of binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlates and Pharmacophore Pattern Recognition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can elucidate the key structural features that govern their activity, guiding the design of more potent analogues.

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of related compounds with known biological activities. nih.gov These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. sphinxsai.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates a subset of these descriptors to the observed biological activity. sphinxsai.com A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques. nih.gov

Commonly Used Descriptors in QSAR Studies

Descriptor Class Examples Information Encoded
Electronic HOMO/LUMO energies, Dipole moment Electron-donating/accepting ability, polarity. mdpi.com
Steric Molar refractivity, Molecular volume Size and shape of the molecule.
Hydrophobic LogP, Solvent accessible surface area Lipophilicity and partitioning behavior.

The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the biological activity. For instance, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity in a certain region of the molecule enhances activity.

From a validated QSAR model, it is possible to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. This pharmacophore pattern serves as a template for designing new molecules with a higher probability of being active.

Coordination Chemistry and Metallobiomolecular Interactions

Chelation Behavior of N-(2-Bromophenyl)hydrazinecarbothioamide with Transition Metal Ions

Thiosemicarbazones are recognized for their flexible coordination capabilities, largely attributable to the presence of multiple donor atoms. mdpi.com This allows for the formation of stable metal complexes with varied geometries. mdpi.comnih.gov

This compound and related thiosemicarbazone derivatives typically function as bidentate or tridentate ligands. mdpi.comekb.eg Coordination most commonly occurs through the sulfur atom of the thioamide group and the nitrogen atom of the hydrazine (B178648) moiety, forming a stable five-membered chelate ring. mdpi.comnih.gov This N,S-donor chelation is a characteristic feature of thiosemicarbazones. mdpi.comnih.govnih.gov

In some instances, particularly in Schiff base derivatives where an additional functional group (like a hydroxyl group) is present on the phenyl ring, the ligand can act in a tridentate fashion. ajol.infoajol.info In such cases, coordination involves the sulfur, a nitrogen atom, and an oxygen atom, creating an even more stable complex. ajol.infoajol.info The ligand can coordinate to the metal center as a neutral molecule or, upon deprotonation of the hydrazine N-H group, as a uninegative ligand. nih.govresearchgate.net

Table 1: Common Donor Atoms and Ligation Modes for Thiosemicarbazone Ligands This table is interactive. You can sort and filter the data.

Ligation Mode Donor Atoms Involved Typical Ring Size Ligand Charge
Bidentate Sulfur, Azomethine Nitrogen 5-membered Neutral or -1
Tridentate Sulfur, Azomethine Nitrogen, Oxygen 5 & 6-membered -1 or -2
Monodentate Sulfur N/A Neutral

The synthesis of metal complexes with this compound and its analogues is generally straightforward. The typical procedure involves reacting the ligand with a corresponding metal salt (e.g., chlorides or nitrates) in a suitable solvent, often ethanol (B145695) or methanol, under reflux. nih.govajol.inforesearchgate.net The resulting complexes frequently precipitate upon cooling and can be purified by washing and drying. nih.govajol.info

These complexes are characterized using a suite of analytical and spectroscopic techniques:

Elemental Analysis (CHN) is used to confirm the empirical formula and the ligand-to-metal stoichiometry. nih.gov

Infrared (IR) Spectroscopy provides evidence of coordination. A shift in the ν(C=S) and ν(N-H) bands and the appearance of new bands at lower frequencies, corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, confirm the involvement of these groups in chelation. ekb.egnih.gov

UV-Visible Spectroscopy reveals changes in electronic transitions upon complexation. The spectra of the complexes typically show shifts in the ligand-centered π→π* and n→π* transitions, as well as the appearance of new d-d transition or ligand-to-metal charge transfer (LMCT) bands. ajol.inforesearchgate.net

Magnetic Susceptibility Measurements are employed to determine the magnetic moment of the complexes, which helps in elucidating the geometry around the metal ion (e.g., octahedral, square planar). nih.govajol.info

Table 2: Synthesis and Properties of Representative Thiosemicarbazone Metal Complexes This table is interactive. You can sort and filter the data.

Metal Ion General Formula Proposed Geometry Synthesis Method Characterization Techniques
Mn(II) [Mn(L)Cl] Four-coordinate Reflux in Methanol ajol.info IR, UV-Vis, Magnetic Moment ajol.infoajol.info
Cu(II) [Cu(L)Cl] Four-coordinate ajol.info Reflux in Ethanol nih.gov IR, UV-Vis, Magnetic Moment nih.govajol.info
Zn(II) [Zn(L)Cl] Four-coordinate ajol.info Reflux in Methanol ajol.info IR, UV-Vis, Elemental Analysis ajol.infoajol.info
Ni(II) [Ni(L)₂] Octahedral nih.gov Reflux in Ethanol nih.gov IR, UV-Vis, Magnetic Moment nih.gov

Influence of Metal Coordination on Ligand Electronic Properties and Structural Geometry

The coordination of this compound to a transition metal ion induces significant changes in the ligand's electronic structure and geometry. mdpi.com This modulation of properties is fundamental to the enhanced biological activity often observed in metal complexes compared to the free ligands. mdpi.comnih.gov

Upon chelation, a redistribution of electron density occurs within the ligand. This is evidenced by shifts in spectroscopic signals. For example, in IR spectra, the C=S stretching vibration often shifts to a lower frequency, indicating a weakening of this bond and the formation of a C-S single bond character upon coordination of the sulfur atom. nih.gov Concurrently, a new band may appear for the C=N bond, suggesting tautomerization and delocalization of electrons within the chelate ring. nih.gov

Metal coordination also imposes a rigid conformational structure on the otherwise flexible ligand. nih.gov The metal ion acts as a template, organizing the donor atoms in a specific spatial arrangement to satisfy its preferred coordination geometry, which can range from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes. nih.govlibretexts.org This change from a flexible organic molecule to a more rigid, three-dimensional metallo-organic structure can be crucial for its interaction with specific biological targets. nih.govrsc.org The presence of the metal ion can alter bond lengths throughout the ligand's backbone, allowing for more effective interactions with biomolecules. nih.gov

Mechanistic Investigations of Metal Complex Interactions with Biomolecular Targets

The interaction of transition metal complexes with biomolecules such as DNA and proteins is a critical area of study for understanding their mechanism of action. mdpi.com The metal ion plays a central role in these interactions, often enhancing the binding affinity and specificity of the organic ligand. nih.gov

While the free this compound ligand may have some affinity for biomolecules, its complexation with a metal ion generally enhances this interaction significantly. researchgate.net Metal complexes can interact with DNA through several modes, including electrostatic binding, groove binding, and intercalation. nih.govrsc.org

Intercalation: The planar aromatic parts of the ligand can insert between the base pairs of the DNA double helix. The geometry of the metal complex is crucial for this mode of binding.

Groove Binding: The complex can bind to the minor or major groove of DNA, often stabilized by hydrogen bonds and van der Waals forces. nih.gov

Electrostatic Binding: Cationic complexes can interact with the negatively charged phosphate (B84403) backbone of DNA. rsc.org

Studies on analogous thiosemicarbazone complexes have shown that they can bind strongly to calf thymus DNA (CT-DNA), with binding constants (Kb) often in the range of 10⁴ to 10⁵ L·mol⁻¹, which is comparable to or greater than that of classical intercalators like ethidium (B1194527) bromide. nih.gov The enhanced binding is attributed to the combined effects of the ligand's structure and the coordinating properties of the metal ion. nih.gov Similarly, these complexes can bind to proteins like serum albumin, where the metal ion can influence the binding affinity and mechanism. nih.gov

Table 3: DNA Binding Characteristics of Analogous Metal Complexes This table is interactive. You can sort and filter the data.

Complex Type Proposed DNA Binding Mode Binding Constant (Kb) (L·mol⁻¹) Technique
Cu(II) Complex Intercalation / Groove Binding nih.govnih.gov 10⁴ - 10⁵ UV-Vis Spectroscopy researchgate.net
Ni(II) Complex Intercalation researchgate.net 10⁴ - 10⁵ Absorption Spectrophotometry researchgate.net
Co(II) Complex Groove Binding nih.gov 10⁴ UV-Vis Spectroscopy nih.gov
Zn(II) Complex Intercalation / Groove Binding 10⁴ Absorption Spectrophotometry researchgate.net

Metal ions can facilitate biological activity through several pathways:

Redox Activity: Transition metals like copper and manganese can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and damage to biomolecules like DNA, contributing to cytotoxic effects. nih.gov

Lewis Acidity: The metal center can act as a Lewis acid, interacting with electron-rich sites on proteins or nucleic acids, thereby inhibiting their function. researchgate.net

Structural Targeting: The specific geometry and charge distribution of the metal complex, dictated by the metal ion, allows it to recognize and bind to specific sites on a biomolecule, such as an enzyme's active site or a particular DNA sequence. nih.gov This targeted binding can disrupt normal cellular processes.

In essence, the metal ion transforms the ligand into a potent biomolecular agent by enhancing its binding capabilities and introducing new chemical functionalities that the organic ligand alone does not possess. nih.gov

Mechanistic Molecular Interactions and Biochemical Target Modulation

Molecular Basis of Enzyme Inhibition by Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide derivatives have been identified as potent inhibitors of several enzymes crucial for the survival and proliferation of pathogenic organisms and cancer cells. The mechanism of inhibition often involves the specific binding of the thiosemicarbazide moiety to the active site of the target enzyme.

Thiosemicarbazide derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing metalloenzyme essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site by the sulfur and nitrogen atoms of the thiosemicarbazide group. bohrium.comresearchgate.net This interaction blocks the catalytic activity of the enzyme, preventing the hydrolysis of urea (B33335). nih.gov

Molecular docking studies have provided further insights into this interaction, suggesting that the functional groups of the inhibitors, characterized by electronegative atoms like oxygen, nitrogen, and sulfur, can act as bidentate or tridentate ligands, forming stable octahedral complexes with the nickel ions in the urease active site. researchgate.net The bulky substituents on the thiosemicarbazide scaffold can influence the inhibitory potency by affecting the entry of the inhibitor into the substrate-binding pocket. researchgate.net

Table 1: Urease Inhibition by Thiosemicarbazide Derivatives

Compound IC50 (µM) Inhibition Mechanism Reference
Thiourea (B124793) (Standard) 21.25 ± 0.13 Competitive researchgate.net
Nicotinic/Isonicotinic Thiosemicarbazides 1.21 - 51.42 Not specified researchgate.net
Acetohydroxamic acid 42 Competitive nih.gov

This table is interactive. Click on the headers to sort.

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. mdpi.comnih.gov Consequently, it is a well-established target for antimicrobial and anticancer therapies. mdpi.comnih.gov Thiosemicarbazones have been investigated as potential DHFR inhibitors. Their mechanism of action is thought to involve the mimicry of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme. mdpi.com The structural features of these compounds allow them to fit into the active site of DHFR, blocking the synthesis of tetrahydrofolate and subsequently arresting cell growth. mdpi.com

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are crucial for DNA replication, transcription, and repair. nih.gov Thiosemicarbazide derivatives have emerged as a novel class of bacterial topoisomerase inhibitors. nih.gov Their mechanism of action involves the inhibition of the ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. mdpi.com This inhibition prevents the conformational changes required for DNA cleavage and re-ligation, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some of the most potent inhibitors in this class exhibit low nanomolar IC50 values against Escherichia coli DNA gyrase. nih.gov

Table 2: Inhibition of Bacterial Topoisomerases by N-phenylpyrrolamide Inhibitors

Compound Target Enzyme IC50 (nM) Reference
Compound 22i E. coli Topoisomerase IV 143 nih.gov

This table is interactive. Click on the headers to sort.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. mdpi.com The inhibition of caspases, particularly caspase-3, is a therapeutic strategy for conditions characterized by excessive apoptosis. mdpi.commdpi.com Certain novel hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been identified as anti-apoptotic agents that function through the inhibition of caspase-3. mdpi.comnih.gov Molecular docking studies have shown that these compounds can bind to the active site of caspase-3, suggesting a mechanism of direct inhibition. mdpi.comnih.gov

D-alanyl-D-alanine ligase (Ddl) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of the D-alanyl-D-alanine dipeptide, a key component of peptidoglycan. nih.govnih.gov Inhibition of Ddl represents a promising strategy for the development of new antibacterial agents. nih.gov A series of diazenedicarboxamides have been identified as inhibitors of DdlB from Escherichia coli, with some exhibiting better inhibitory activity than the known inhibitor D-cycloserine. nih.gov

Modes of Interaction with Nucleic Acids

In addition to enzyme inhibition, some thiosemicarbazone derivatives can directly interact with nucleic acids, contributing to their biological activity. Studies on novel acridine-thiosemicarbazone derivatives have demonstrated their ability to bind to calf thymus DNA (ctDNA). nih.gov Spectroscopic analyses, including electronic absorption and fluorescence spectroscopy, have revealed that these compounds can interact with DNA through various modes, including intercalation and groove binding. nih.gov

The binding affinity of these derivatives to ctDNA has been quantified, with calculated binding constants ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for DNA base pairs. nih.gov This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds.

Table 3: DNA Binding Constants of Acridine-Thiosemicarbazone Derivatives

Compound Binding Constant (Kb) (M⁻¹) Reference
(Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide (3f) 1.0 × 10⁶ nih.gov
N-(9-acridinylthiocarbamoyl)glycine 1.4 × 10⁵ nih.gov

This table is interactive. Click on the headers to sort.

Receptor Binding Mechanisms (e.g., Glutamate Receptors, GABA(A) Receptors)

Beyond DNA, neurotransmitter receptors in the central nervous system (CNS) have been identified as potential targets for hydrazinecarbothioamide derivatives. The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is crucial for proper neurological function. nih.gov

Computational docking studies on a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have shown that these compounds exhibit good binding properties with key epilepsy-related molecular targets, including both glutamate and GABA(A) receptors. nih.govresearchgate.net Further research on related hydrazinecarbothioamides confirmed favorable binding interactions with GABA(A) delta and GABA(A) alpha-1 receptor subtypes and demonstrated that active compounds could elevate levels of γ-aminobutyric acid (GABA) in different regions of the rat brain. researchgate.net

The GABA(A) receptor is a ligand-gated chloride ion channel; its activation leads to hyperpolarization of the neuron, causing an inhibitory effect. frontiersin.org The binding of hydrazinecarbothioamide derivatives to allosteric sites on the GABA(A) receptor complex could potentiate the effect of GABA, leading to enhanced inhibitory signaling. researchgate.net Conversely, glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are excitatory ligand-gated cation channels. nih.govjebms.org The binding of N-(2-Bromophenyl)hydrazinecarbothioamide analogues to these receptors could modulate excitatory neurotransmission, an action that is relevant in conditions like epilepsy. nih.govresearchgate.net

Structure-Mechanism Relationship (SMR) Studies: Elucidating Molecular Determinants for Specific Interactions

The specific interactions of this compound with its biological targets are dictated by the chemical nature and spatial arrangement of its constituent parts. Structure-Mechanism Relationship (SMR) studies on the broader class of thiosemicarbazides and related compounds have helped to identify the key molecular determinants for binding affinity and selectivity.

The substituents attached to the nitrogen atoms of the hydrazinecarbothioamide core play a pivotal role in defining the molecule's pharmacological profile. The nature of the group on the terminal N-phenyl ring, as well as potential substitutions on the hydrazine (B178648) nitrogen, can significantly alter binding affinity and selectivity for various targets. For example, in a study of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, variations in the N-substituent (e.g., N-phenyl, N-methoxyphenyl, N-cyclohexyl) led to significant differences in anticonvulsant activity, which was correlated with their ability to bind to GABA(A) receptors and elevate GABA levels. researchgate.net The size, lipophilicity, and hydrogen-bonding capacity of the N-substituent can influence how the molecule fits into a binding pocket and establishes key interactions with amino acid residues.

Table 1: Influence of N-Substituents on Anticonvulsant Activity of Hydrazinecarbothioamide Derivatives (Data derived from related studies)
Compound SeriesN-SubstituentObserved Activity/PotencyPotential Target Interaction
PT SeriesN-(4-methoxyphenyl)High (100% protection in MES & 6 Hz tests)Elevated GABA levels in midbrain
PT SeriesN-cyclohexylActive in MES & 6 Hz testsElevated GABA levels in medulla oblongata
PC SeriesN-(4-fluorophenyl)High (100% protection in 6 Hz test)Binding to GABA(A) and Glutamate receptors
PC SeriesN-(4-bromophenyl)Active in MES & 6 Hz testsBinding to GABA(A) and Glutamate receptors

The substitution pattern on the aromatic ring is a critical determinant of molecular interactions. In this compound, the bromine atom at the ortho position of the phenyl ring significantly influences the compound's electronic and steric properties.

Table 2: Effect of Aromatic Halogen Substitution on Biological Activity of Thiosemicarbazide Derivatives (Data from a study on anti-Toxoplasma gondii activity) mdpi.com
Substitution PatternRelative Inhibitory PotencyUnderlying Physicochemical Factor
Iodo > Bromo > Chloro > FluoroIncreases with halogen sizeIncreased polarizability, potential for halogen bonding
meta-isomer > ortho-isomer > para-isomerDependent on positionOptimal orientation within target binding site
Electron-withdrawing halogensGenerally enhances activityInductive effects on the N4 phenyl ring

Future Research Trajectories and Methodological Innovations in Hydrazinecarbothioamide Studies

Development of Novel Computational Models for Predicting Advanced Mechanistic Interactions

The advancement of computational chemistry offers unprecedented opportunities to accelerate drug discovery by predicting how molecules like N-(2-Bromophenyl)hydrazinecarbothioamide will behave in a biological environment. Future research is poised to move beyond traditional quantitative structure-activity relationship (QSAR) models and standard molecular docking to more sophisticated, dynamic, and predictive computational frameworks. nih.govnih.gov

The development of mechanistic computational models will be crucial. nih.gov These models can simulate the intricate molecular interactions and signaling pathways, providing a deeper understanding of a drug's pharmacodynamics. nih.gov For this compound, this involves creating models that can predict not just binding affinity to a target protein, but the entire cascade of events that follow, including conformational changes in the protein, allosteric effects, and the kinetics of the interaction.

Future models will likely integrate quantum mechanics/molecular mechanics (QM/MM) methods with machine learning algorithms. QM/MM approaches allow for a highly accurate calculation of interactions within the active site of a biological target, treating the ligand and key residues with quantum mechanics while the rest of the protein is handled with more computationally efficient molecular mechanics. researchgate.netresearchgate.net When combined with machine learning trained on large datasets from high-throughput screening and biophysical assays, these models could predict the mechanistic nuances of novel derivatives with high fidelity. aaai.org This would enable researchers to foresee potential efficacy, resistance mechanisms, and off-target effects before a compound is ever synthesized.

Computational TechniqueCurrent Application in Hydrazinecarbothioamide ResearchFuture Trajectory and Potential
DFT (Density Functional Theory) Used for geometry optimization, vibrational frequency analysis, and understanding electronic properties of existing molecules. researchgate.netDevelopment of dynamic DFT models to simulate reaction mechanisms and transition states with biological targets in real-time.
Molecular Docking Predicts binding poses and affinities of ligands to protein targets. nih.govIntegration with artificial intelligence to create "smart docking" algorithms that can predict not just binding but also functional outcomes (agonist vs. antagonist).
QSAR (Quantitative Structure-Activity Relationship) Correlates structural features with observed biological activity to guide the synthesis of new derivatives. nih.govEvolution into multi-dimensional QSAR (e.g., 3D-QSAR, 4D-QSAR) combined with mechanistic descriptors to predict complex biological responses.
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-protein complex over time to assess binding stability.Use of long-timescale MD simulations to predict allosteric modulation and the full thermodynamic and kinetic profile of ligand binding.

Exploration of Alternative Synthetic Routes for Enhanced Compound Diversity and Sustainable Synthesis

The synthesis of diverse chemical libraries is fundamental to drug discovery. For hydrazinecarbothioamides, future research will focus on developing synthetic routes that are not only efficient and versatile but also environmentally sustainable. mdpi.com Green chemistry principles are becoming increasingly important, pushing for the reduction or elimination of hazardous solvents and reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpsu.edumdpi.com The application of microwave irradiation for the synthesis of this compound and its derivatives can significantly enhance efficiency. nih.govresearchgate.net This technique allows for rapid, localized heating of the reaction mixture, which can promote reactions that are sluggish under traditional conditions. psu.edu

Furthermore, solvent-free or "neat" reaction conditions represent a key area of sustainable synthesis. ajol.infoajol.inforesearchgate.net Conducting reactions in the absence of a solvent, sometimes supported by a solid matrix like silica (B1680970) gel, minimizes chemical waste and simplifies product purification. ajol.infoajol.info The development of one-pot, multi-component reactions under these conditions would be a significant advancement, allowing for the construction of complex hydrazinecarbothioamide derivatives from simple precursors in a single, efficient step. The use of reusable organocatalysts, such as L-proline, in these synthetic strategies further enhances their sustainability. mdpi.com

Synthetic MethodConventional ApproachAlternative/Sustainable RouteAdvantages of Alternative Route
Heating Oil bath reflux, often for several hours. researchgate.netMicrowave irradiation (2-10 minutes). nih.govmdpi.comDrastically reduced reaction times, improved yields, fewer side products.
Solvent Use Reactions typically run in organic solvents like ethanol (B145695) or methanol. researchgate.netSolvent-free (neat) reactions, sometimes on a solid support. ajol.infoajol.infoReduced chemical waste, simplified purification, lower environmental impact.
Catalysis Use of strong acids or bases.Use of reusable organocatalysts like L-proline. mdpi.comMilder reaction conditions, catalyst can be recovered and reused, increased sustainability.
Reaction Steps Multi-step synthesis with isolation of intermediates.One-pot, multi-component reactions.Increased efficiency, reduced waste from intermediate workups, atom economy.

Rational Design Principles for Modulating Specific Molecular Interactions Based on SMR Insights

The hydrazinecarbothioamide core is crucial for the compound's activity, acting as a scaffold and participating in key hydrogen bonds. Modifications here, such as N-alkylation or cyclization into heterocyclic rings (e.g., thiazoles, triazoles), can alter the compound's rigidity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. nih.gov

Insights from molecular docking and MD simulations can guide these modifications. nih.govmdpi.com By visualizing how this compound and its analogs fit into a target's active site, researchers can make informed decisions about which moieties to alter to enhance desired interactions or eliminate unwanted ones. researchgate.net

Molecular MoietyPotential Role in Biological ActivityRational Design Strategy for ModulationDesired Outcome
2-Bromophenyl Ring Hydrophobic interactions, halogen bonding, steric influence.Vary halogen substituent (F, Cl, I), change substitution pattern (meta, para), introduce other functional groups (e.g., -CH3, -OCH3).Optimize binding affinity and selectivity; probe pocket size and polarity.
Hydrazine (B178648) Linker Hydrogen bond donor/acceptor, conformational flexibility.N-alkylation, incorporation into a rigid ring system.Enhance metabolic stability, lock the molecule into a bioactive conformation.
Carbothioamide Group (-CSNHNH-) Strong hydrogen bond donor/acceptor, metal chelation.Replace sulfur with oxygen (carboxamide), bioisosteric replacement with other functional groups.Modulate binding interactions, alter electronic properties, improve solubility.

Application of this compound as a Chemical Probe for Unexplored Biochemical Pathways

Beyond its potential as a therapeutic agent, this compound could be a valuable tool for chemical biology. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. biorxiv.orgnih.gov The hydrazine functional group is particularly well-suited for this purpose due to its unique reactivity. nih.gov

Hydrazines are electron-rich and can act as both nucleophiles and reducing agents, allowing them to form covalent bonds with specific biological targets. biorxiv.org This reactivity is particularly effective against cofactor-dependent enzymes that utilize electron-deficient groups in their active sites, such as those containing flavin (FAD) or pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov By designing derivatives of this compound that include a reporter tag (like a fluorophore or a clickable alkyne), researchers could use this molecule to "fish" for and identify novel protein targets in complex biological samples like cell lysates. nih.gov

The application of such a probe could help to elucidate the function of previously uncharacterized enzymes or to map out new biochemical pathways. nih.govnih.gov For example, if a particular cancer cell line shows sensitivity to this compound, a probe version of the molecule could be used to identify its direct molecular target, potentially revealing a new vulnerability that could be exploited for cancer therapy. This approach, known as activity-based protein profiling (ABPP), is a powerful method for functional proteomics and drug target discovery. nih.gov The 2-bromophenyl group could also be leveraged, for instance, by converting it to a photoreactive group to enable photo-affinity labeling for target identification. researchgate.net

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromophenyl)hydrazinecarbothioamide
Reactant of Route 2
N-(2-Bromophenyl)hydrazinecarbothioamide

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